molecular formula C13H13N3O5 B3007770 5-{[(2,5-dimethoxyphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione CAS No. 524725-33-5

5-{[(2,5-dimethoxyphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B3007770
CAS No.: 524725-33-5
M. Wt: 291.263
InChI Key: OKMLSCGJLAXVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(2,5-dimethoxyphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound with a molecular formula of C13H13N3O5 This compound is characterized by its unique structure, which includes a diazinane ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2,5-dimethoxyphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione typically involves the reaction of 2,5-dimethoxyaniline with a suitable diazinane derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-{[(2,5-dimethoxyphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are often carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted diazinane derivatives .

Scientific Research Applications

5-{[(2,5-dimethoxyphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(2,5-dimethoxyphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[(2,5-dimethoxyphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione apart from similar compounds is its specific substitution pattern and the presence of the dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-[(2,5-dimethoxyphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c1-20-7-3-4-10(21-2)9(5-7)14-6-8-11(17)15-13(19)16-12(8)18/h3-6H,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWJTZQNUWBUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679430
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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